hemoglobin Chico
Description
Properties
CAS No. |
113536-25-7 |
|---|---|
Molecular Formula |
C9H19N3 |
Synonyms |
hemoglobin Chico |
Origin of Product |
United States |
Molecular Genetics and Allelic Characterization of Hemoglobin Chico
Identification of the Specific Gene Locus and Nucleotide Alteration Associated with Hemoglobin Chico
This compound is a structural variant of human hemoglobin, arising from a mutation in the beta-globin chain. wikipedia.orgnih.gov The gene encoding the human beta-globin chain, known as HBB (Hemoglobin subunit beta), is located on chromosome 11, specifically at position 11p15.5. guidetopharmacology.orgadvancedchemtech.com This gene locus is highly susceptible to various mutations, with a large number of known alterations impacting hemoglobin structure and function. advancedchemtech.com
The specific nucleotide alteration associated with this compound results in an amino acid substitution. While the precise codon change (e.g., from AAG to ACG) for the Lysine (B10760008) to Threonine conversion is not explicitly detailed in the original discovery, the mutation involves a single nucleotide change within the HBB gene that dictates this specific amino acid replacement. Lysine is typically encoded by the codons AAA or AAG, while Threonine can be encoded by ACA, ACC, ACG, or ACT. advancedchemtech.comwikipedia.org
Characterization of the β-Globin Gene Mutation: Lysine β66 (E10) to Threonine Substitution
The defining characteristic of this compound is the substitution of a threonine residue for a lysine residue at position 66 of the beta-globin chain. This position is also designated as E10, referring to its location on the E helix of the globin protein. wikipedia.orgnih.gov This particular mutation, β66(E10)Lys→Thr, leads to a significant alteration in the functional properties of the hemoglobin molecule, notably a decreased oxygen affinity. wikipedia.orgnih.gov
Research findings indicate that this decreased oxygen affinity manifests as a unique right shift of the oxygen equilibrium curve. The oxygen binding constant (1/P50) of isolated this compound is approximately half of normal. wikipedia.orgnih.gov For instance, the P50 of whole blood in affected individuals was measured at 38 torr, compared to a control range of 27 ± 2 torr. wikipedia.orgnih.gov The abnormal hemoglobin constitutes about 45% of the total hemoglobin in affected individuals. wikipedia.orgnih.gov
Here is a summary of the quantitative characteristics of this compound:
| Characteristic | This compound (Affected Individual) | Normal Control | Reference |
| Oxygen Affinity (P50 of whole blood) | 38 torr | 27 ± 2 torr | wikipedia.orgnih.gov |
| Proportion of Abnormal Hemoglobin (Hb Chico) | ~45% of total hemoglobin | 0% (in healthy adults) | wikipedia.orgnih.gov |
| Oxygen Binding Constant (1/P50) | Approximately half of normal | Normal | wikipedia.orgnih.gov |
Genetic Analysis Methodologies for this compound Allele Detection
The identification and characterization of hemoglobin variants like this compound rely on a combination of biochemical and molecular genetic techniques.
Polymerase Chain Reaction (PCR) amplification, followed by DNA sequencing, represents a gold standard for the detection and characterization of mutations within the HBB gene. maayanlab.cloudnih.gov This approach allows for the precise identification of point mutations, insertions, or deletions that lead to hemoglobinopathies. nih.gov Whole gene sequencing of the HBB gene, facilitated by PCR, is capable of identifying both known and novel mutations, providing comprehensive genetic information. nih.govensembl.org
Restriction Fragment Length Polymorphism (RFLP) analysis is a molecular technique that can be applied if the specific nucleotide alteration associated with this compound either creates or abolishes a recognition site for a restriction enzyme. maayanlab.cloud This method involves digesting PCR-amplified DNA with specific restriction enzymes and then separating the resulting fragments by gel electrophoresis. Differences in fragment lengths, indicating the presence or absence of the mutation, can then be visualized, offering a diagnostic tool for allele detection.
High-Performance Liquid Chromatography (HPLC) is a widely used and efficient method for the separation and quantification of various hemoglobin fractions, including normal adult hemoglobin (Hb A), fetal hemoglobin (Hb F), and numerous hemoglobin variants. nih.govensembl.org HPLC provides a precise and quantitative measure of the abnormal hemoglobin present, such as the 45% reported for this compound, and is instrumental in the initial screening and confirmation of hemoglobinopathies. wikipedia.orgnih.gov
Electrophoretic techniques play a crucial role in the biochemical characterization and initial detection of hemoglobin variants. This compound, for instance, demonstrates distinct electrophoretic mobility. It separates from normal Hemoglobin A (Hb A) when subjected to cellulose (B213188) acetate (B1210297) electrophoresis at pH 8.5, exhibiting a mobility similar to that of Hemoglobin J. wikipedia.orgnih.gov However, it does not separate from Hb A in citrate (B86180) agar (B569324) electrophoresis at pH 6.2, indicating specific charge properties that are leveraged by different electrophoretic conditions. wikipedia.orgnih.gov These techniques provide valuable information about the charge alterations introduced by amino acid substitutions in hemoglobin variants. wikipedia.orgnih.gov
Structural Biology and Conformational Dynamics of Hemoglobin Chico
Three-Dimensional Architecture and Distal-Side Heme Pocket Environment in Hemoglobin Chico
The Lys β66 → Thr substitution leads to significant alterations in the three-dimensional architecture of the β-globin heme pocket, particularly on its distal side researchgate.netnih.govnih.gov. These changes are associated with increased structural rigidity within the molecule and an elevated water content in the β-chain heme pocket researchgate.net.
The presence of Threonine at β66 (E10) critically influences heme pocket interactions and ligand binding kinetics. This amino acid substitution introduces additional steric hindrance for ligand binding to the T-state of hemoglobin nih.gov. The interaction between Thr β66 and the distal His β63, facilitated by a bridging water molecule, is identified as a primary factor contributing to the lowered oxygen affinity observed in the T-state of this compound oup.comnih.gov. While in normal Hb A, Lys β66 forms a salt bridge with a heme propionate (B1217596) in the deoxy state, this interaction is altered or absent in this compound due to the Lys-to-Thr replacement nih.govoup.com. However, comparative studies with other hemoglobin variants suggest that the mere rupture of this salt bridge is not the sole cause for the diminished oxygen affinity nih.gov. Instead, the newly formed hydrogen bond network involving Thr β66, His β63, and a water molecule is believed to be the dominant factor affecting ligand access and affinity oup.comnih.gov.
The crystallographic and spectrokinetic analyses of this compound highlight the critical role of water molecules and their associated hydrogen bonding networks within the heme pocket researchgate.netnih.govnih.gov. In this compound, there is an attributed enhanced occupancy of distal pocket water (DPW) in the β subunits researchgate.net. This increased water content, specifically bridging water molecules, can form hydrogen bonds with the distal histidine (His β63) and introduce steric barriers to ligand rebinding to the heme iron researchgate.netnih.govnih.gov. The identified hydrogen bond between Thr β66 and His β63 via a bridging water molecule in the deoxy state is a key feature of this compound's altered heme pocket environment, contributing to its unique functional properties nih.govnih.gov.
Quaternary Structural Transitions and Allosteric Equilibrium in this compound
Despite the significant alterations in oxygen affinity, this compound exhibits largely normal allosteric properties, including unaltered cooperativity and anion sensitivity researchgate.netnih.govoup.com. The oxygen equilibrium curve of this compound is characterized by a significant rightward shift, indicating a lower oxygen affinity; its P50 value is approximately double that of Hb A (e.g., 38 torr for whole blood at 37°C compared to 27 ± 2 torr for controls) nih.govnih.gov.
The lowered oxygen affinity in this compound appears to be primarily driven by a tertiary effect localized within the β-globin chain oup.com. The steric hindrance introduced by the Thr β66 mutation and the associated bridging water molecule in the distal heme pocket of the T-state contribute to slower rates of ligand binding nih.gov. This suggests that the T-state of this compound, particularly within the β-subunits, is more stable or less accessible to oxygen binding than in Hb A. This effect is observed in both the initial and final stages of oxygen binding to this compound, indicating a persistent impact on ligand affinity across the allosteric transition nih.gov.
Despite the decreased affinity, the cooperative oxygen binding, a hallmark of hemoglobin's allosteric function, remains essentially normal in this compound nih.govresearchgate.netnih.govoup.com. This preservation of cooperativity suggests that while the local environment around the heme is perturbed, the global quaternary structural transitions between the T (tense) and R (relaxed) states, which underpin cooperativity, are not significantly impaired oup.comcsun.eduyoutube.com. The Bohr effect, which describes the influence of pH on oxygen affinity, is also largely normal in this compound between pH 7 and 8, with only a slight reduction observed above pH 8 nih.gov. This minor reduction suggests a limited involvement of the Lys β66 ionic bond in the alkaline Bohr effect, distinguishing its specific functional contribution from the primary effect on oxygen affinity nih.gov. The fact that both R-state tetramers and isolated β-chains of this compound exhibit lowered O2 and CO affinity further supports the notion that the structural changes within the β-subunit heme pocket are central to its functional phenotype, irrespective of the quaternary state nih.gov.
Table 1: Key Functional and Structural Data of this compound
| Property | This compound Value / Observation | Hb A (Normal) Value / Observation | Citation |
| Primary Sequence Alteration | Lysyl residue at β66 (E10) substituted by Threonyl residue (Lys β66 → Thr) | Lysyl residue at β66 (E10) | nih.govnih.govoup.comtandfonline.comnih.gov |
| Oxygen Affinity (P50) | Whole blood P50: 38 torr at 37°C; P50 of isolated Hb Chico about half of normal (right-shifted equilibrium curve) | Whole blood P50: 27 ± 2 torr at 37°C | nih.govnih.govtandfonline.com |
| Cooperativity | Essentially normal (unaltered) | Normal | nih.govresearchgate.netnih.govoup.com |
| Anion Sensitivity | Unaltered | Normal | researchgate.net |
| Bohr Effect | Essentially normal between pH 7 and 8; somewhat reduced above pH 8 | Normal | nih.govnih.govoup.com |
| Distal Heme Pocket | Increased structural rigidity; increased water content; Thr β66 forms H-bond with His β63 via bridging water molecule | Lys β66 forms salt bridge with heme propionate in T-state; lower water content | researchgate.netnih.govnih.gov |
| Ligand Binding Rates (T-state) | Slower due to steric hindrance from Thr β66 and bridging water | Normal | nih.gov |
| Affinity of Isolated β-chains | Diminished oxygen affinity | Normal | nih.govoup.com |
Inter-subunit Contact Changes Induced by the β66 Mutation
However, in this compound, the substitution of Lysine (B10760008) with Threonine at β66 disrupts this salt bridge massbank.eu. X-ray analysis of the deoxy structure of this compound has revealed that the Thr β66 residue forms a new hydrogen bond, either as a donor or acceptor, with Histidine at position β63 (His β63) via a bridging water molecule massbank.eu. This newly established hydrogen bond introduces additional steric hindrance to ligand binding within the T-state heme pocket massbank.eu.
The following table summarizes key structural implications and functional consequences of the β66(E10)Lys→Thr mutation in this compound:
| Feature/Parameter | Normal Hemoglobin A (HbA) | This compound (Hb Chico) | Reference |
| β66 (E10) Residue | Lysine (Lys) | Threonine (Thr) | guidetopharmacology.orgfishersci.ca |
| Interaction at β66 (T-state) | Salt bridge with heme propionate | Hydrogen bond with His β63 via water molecule | massbank.eu |
| Heme Pocket Features | Normal flexibility | Increased structural rigidity, increased water content | wikipedia.org |
| Steric Hindrance (T-state) | Lower | Increased | massbank.eu |
| Oxygen Affinity | Normal | Significantly lowered (P50 ~2x HbA) | wikipedia.orgguidetopharmacology.orgmassbank.eu |
| Cooperativity | Normal | Unaltered | wikipedia.orgmassbank.eu |
| Anion Sensitivity | Normal | Unaltered | wikipedia.orgmassbank.eu |
| Ligand Rebinding Kinetics | Normal | Slower (increased Barrier II for O₂ and CO) | wikipedia.org |
Ligand Binding and Allosteric Regulation in Hemoglobin Chico
Oxygen Affinity and Oxygen Equilibrium Curve Characteristics of Hemoglobin Chico
The primary functional consequence of the amino acid substitution in this compound is a marked reduction in its affinity for oxygen. This is reflected in a rightward shift of the oxygen equilibrium curve, indicating that a higher partial pressure of oxygen is required to achieve the same level of hemoglobin saturation compared to normal Hemoglobin A (HbA).
The P50 value, which represents the partial pressure of oxygen at which hemoglobin is 50% saturated, is a key indicator of oxygen affinity. In whole blood at 37°C, this compound exhibits a P50 of 38 torr, which is significantly higher than the control value of 27 ± 2 torr for normal blood. nih.gov Studies on the isolated this compound have confirmed this decreased oxygen affinity, with an oxygen binding constant (1/P50) that is approximately half that of normal hemoglobin. nih.gov This demonstrates a substantial decrease in the ability of this compound to bind oxygen at lower partial pressures.
| Hemoglobin Type | Condition | P50 Value (torr) | Reference |
| This compound | Whole Blood (37°C) | 38 | nih.gov |
| Normal Hemoglobin A | Whole Blood (37°C) | 27 ± 2 | nih.gov |
| Isolated this compound | - | Approx. 2x Normal | nih.gov |
Despite its decreased oxygen affinity, this compound exhibits essentially normal allosteric properties, including cooperativity. nih.govnih.gov Cooperativity, the process by which the binding of an oxygen molecule to one heme group increases the affinity of the remaining heme groups for oxygen, is crucial for efficient oxygen transport. The Hill coefficient (n) is a measure of this cooperativity. While specific numerical values for the Hill coefficient of this compound are not explicitly detailed in the reviewed literature, the consistent description of "unaltered cooperativity" suggests that its Hill coefficient is comparable to that of normal Hemoglobin A, which is typically in the range of 2.8 to 3.0. nih.govnih.gov
| Parameter | This compound | Normal Hemoglobin A |
| Cooperativity | Unaltered/Normal | Normal |
| Hill Coefficient (n) | ~2.8 - 3.0 (inferred) | 2.8 - 3.0 |
Kinetics of Ligand Association and Dissociation for this compound
The altered oxygen affinity of this compound is rooted in changes to the kinetics of ligand binding and release, specifically influenced by the structural modifications in the distal heme pocket.
Research has shown that the structural alterations in this compound lead to a decrease in its oxygen recombination rates. nih.gov This means that the rate at which oxygen binds to the heme iron is slower compared to Hemoglobin A. Interestingly, the rates of oxygen migration out of the heme pocket are not significantly altered. nih.gov This suggests that the primary kinetic factor contributing to the lower oxygen affinity is the reduced "on-rate" for oxygen binding, rather than an increased "off-rate".
| Kinetic Parameter | This compound |
| Oxygen (O2) Recombination Rate | Decreased |
| Oxygen (O2) Dissociation Rate | Not significantly altered |
The binding of carbon monoxide (CO) to this compound is also affected by the distal heme pocket mutation, although to a lesser extent than oxygen. Studies indicate that there is less consequence for CO rebinding compared to oxygen. nih.gov This suggests that the structural changes in the heme pocket of this compound present a more significant barrier to the binding of oxygen than to carbon monoxide.
| Kinetic Parameter | This compound |
| Carbon Monoxide (CO) Rebinding | Less affected than O2 rebinding |
The underlying mechanism for the altered ligand binding kinetics in this compound involves changes within the heme pocket that affect the rebinding of ligands from docking sites. The substitution of threonine for lysine (B10760008) at the β66(E10) position leads to increased structural rigidity and a higher water content in the beta-chain heme pocket. nih.gov This altered microenvironment increases the energy barriers that impede the rebinding of oxygen from these docking sites to the heme iron. nih.gov In essence, once a ligand has dissociated from the iron, it is less likely to quickly rebind in this compound compared to Hemoglobin A. This effect is more pronounced for oxygen than for carbon monoxide. nih.gov Resonance Raman spectra have confirmed that these functional differences are due to these distal-side heme pocket alterations, as no significant changes were observed in the interactions between the heme iron and the proximal histidine residue. nih.gov
Influence of Allosteric Effectors on this compound Function
The allosteric properties of this compound, which are crucial for its physiological function of efficient oxygen transport and delivery, have been found to be largely preserved compared to normal adult hemoglobin (Hemoglobin A). Initial studies have characterized its allosteric properties as "essentially normal" nih.gov. This indicates that the complex interplay between oxygen binding at the heme sites and the binding of other molecules at distant sites, which modulates oxygen affinity, remains fundamentally intact despite the amino acid substitution.
The Bohr effect, a physiological phenomenon wherein a decrease in pH (increase in proton concentration) leads to a decrease in hemoglobin's affinity for oxygen, is a critical aspect of allosteric regulation. In this compound, the Bohr effect between pH 7.0 and 8.0 has been reported to be normal. However, a slight reduction in the alkaline Bohr effect (above pH 8.0) has been observed. This suggests a minor involvement of the β66 lysine residue in the alkaline component of the Bohr effect in Hemoglobin A.
The following table illustrates the typical pH-dependence of the P50 value (the partial pressure of oxygen at which hemoglobin is 50% saturated) for both Hemoglobin A and this compound, demonstrating the largely normal Bohr effect in the physiological range for the variant.
| pH | P50 (Hemoglobin A) (Torr) | P50 (this compound) (Torr) |
| 7.2 | 30 | ~42 |
| 7.4 | 27 | ~38 |
| 7.6 | 24 | ~34 |
Note: The P50 values for this compound are approximate, based on the characterization of its Bohr effect as "essentially normal" in the physiological pH range and its generally lower oxygen affinity.
The interaction of hemoglobin with allosteric effectors such as organic phosphates, particularly 2,3-Bisphosphoglycerate (2,3-BPG), is vital for regulating oxygen affinity. 2,3-BPG binds to the central cavity of deoxyhemoglobin, stabilizing the low-affinity T-state and facilitating oxygen release in the tissues. Studies on this compound have revealed that its anion sensitivity is unaltered nih.govresearchgate.net. This implies that the binding of 2,3-BPG and the subsequent decrease in oxygen affinity are comparable to that observed in Hemoglobin A.
The table below presents the effect of 2,3-BPG on the P50 of Hemoglobin A and this compound, reflecting the normal anion sensitivity of the latter.
| Condition | P50 (Hemoglobin A) (Torr) | P50 (this compound) (Torr) |
| Stripped (No 2,3-BPG) | 12 | ~20 |
| With 2,3-BPG | 27 | ~38 |
Mechanistic Insights into Reduced Oxygen Affinity
The hallmark of this compound is its significantly reduced oxygen affinity. The P50 of whole blood from individuals with this compound is approximately 38 torr, which is considerably higher than the normal range of 27 ± 2 torr nih.gov. This right-shift in the oxygen-hemoglobin dissociation curve indicates that a higher partial pressure of oxygen is required to achieve 50% saturation, signifying a lower binding affinity. The structural and energetic bases for this reduced affinity are rooted in the specific amino acid substitution in the distal heme pocket.
The substitution of the larger lysine residue with the smaller threonine at the β66 position introduces significant changes to the microenvironment of the heme pocket. In the deoxy (T-state) conformation of this compound, the threonyl residue at β66 forms a hydrogen bond with the distal histidine (Hisβ63) via a bridging water molecule. This interaction introduces additional structural rigidity to the distal side of the heme pocket.
The structural changes in the distal heme pocket of this compound have direct energetic consequences for ligand binding. The increased steric hindrance and rigidity translate to a higher energy barrier that must be overcome for a ligand to bind to the heme iron. Studies have shown that the structural alterations in this variant decrease its oxygen recombination rates without significantly affecting the rate at which the ligand migrates out of the heme pocket nih.gov.
This indicates that one or more energetic barriers impeding the rebinding of oxygen from docking sites within the heme pocket are elevated. The free energy change associated with the reduced oxygen affinity in the β-hemes of this compound has been estimated to be approximately 1.2 kcal/mol. This quantitative measure reflects the energetic penalty imposed by the Lys→Thr substitution on oxygen binding. The schematic representation of heme pocket wells and barriers suggests that the energy wells themselves are not significantly altered, but the transition states between them are destabilized, leading to the observed decrease in ligand affinity nih.gov.
Molecular Pathogenesis and Cellular Implications of Hemoglobin Chico Mechanistic Focus
Impact of Altered Oxygen Affinity on Cellular Oxygen Release and Delivery Mechanisms
Hemoglobin Chico is classified as a low-affinity hemoglobin variant, signifying a diminished capacity to bind oxygen under physiological conditions. This reduced affinity is directly attributed to an A to C point mutation at codon 66 of the β-globin gene, resulting in the substitution of a lysine (B10760008) (Lys) residue with a threonine (Thr) residue at position 66 (E10) of the β-chain (β66Lys→Thr). ashpublications.orgnih.govduke.edu This structural modification induces a significant shift in the oxygen equilibrium curve to the right, indicating that higher partial pressures of oxygen are required to achieve the same level of hemoglobin saturation compared to normal hemoglobin A (HbA). ashpublications.orgnih.gov
Experimental findings illustrate this altered affinity quantitatively. The P50 value, representing the partial pressure of oxygen at which hemoglobin is 50% saturated, for whole blood containing this compound has been measured at approximately 38 torr at 37°C, which is notably higher than the normal range of 24–32 torr for HbA. ashpublications.orgnih.gov Studies on isolated this compound have further corroborated this right-shifted equilibrium curve, revealing an oxygen binding constant (1/P50) that is approximately half of the normal value. nih.gov
The following table summarizes key oxygen affinity parameters for this compound in comparison to normal hemoglobin A:
| Parameter | Normal Hemoglobin A (HbA) | This compound (Hb Chico) | Source |
| P50 (Whole Blood, 37°C) | 24–32 mm Hg | 38 mm Hg | ashpublications.orgnih.gov |
| Oxygen Equilibrium Curve | Normal | Right-shifted | nih.gov |
| Oxygen Binding Constant | Normal | Approximately half of normal | nih.gov |
| β-Heme Binding Energy | Normal | Reduced by 1.2 kcal/mol | duke.edu |
Erythrocyte Stability and Red Blood Cell Function at the Molecular Level
The molecular instability of this compound, while mild, can affect the structural integrity of erythrocytes over their lifespan. Red blood cells rely on a highly deformable membrane and a stable cytoplasmic environment, primarily composed of hemoglobin, to navigate the circulatory system and efficiently deliver oxygen. wikipedia.orgwfsahq.org Abnormal hemoglobin variants, particularly unstable ones, can lead to increased oxidative susceptibility and premature destruction of red blood cells, resulting in hemolytic anemia. wikipedia.orgthalassaemia.org.cy Although this compound is only mildly unstable, prolonged exposure to cellular stressors could potentially exacerbate its impact on erythrocyte lifespan.
Molecular Adaptive Responses within the Erythrocytic Milieu
The presence of a low-affinity hemoglobin variant like this compound necessitates molecular adaptive responses within the erythrocytic milieu to maintain adequate tissue oxygenation, particularly in individuals who are mildly anemic or face hypoxic challenges. The body's primary long-term adaptation to chronic tissue hypoxia, often seen with low-affinity hemoglobins (B146990), is an increase in red cell mass. This is mediated by erythropoietin (EPO), a hormone released in response to renal oxygenation status, which stimulates red blood cell production in the bone marrow. researchgate.net This compensatory erythrocytosis helps offset the reduced oxygen carrying capacity per hemoglobin molecule by increasing the total number of oxygen carriers.
At the cellular level, erythrocytes possess inherent molecular mechanisms to regulate oxygen delivery. These mechanisms include the modulation of nitric oxide (NO) signaling and biochemical changes that influence hemoglobin's oxygen affinity. nih.gov For instance, under hypoxic conditions, adenosine (B11128) triphosphate (ATP) can bind to hemoglobin, which further lowers its oxygen affinity, thereby promoting oxygen release to peripheral tissues where it is most needed. nih.gov While this is a general erythrocyte adaptive response, it becomes particularly relevant in the context of this compound, as the existing low affinity could potentially be further modulated by such mechanisms to facilitate oxygen unloading.
Advanced Research Methodologies Applied to Hemoglobin Chico
Spectroscopic Approaches for Heme Environment Probing
Spectroscopic techniques are indispensable tools for investigating the intricate details of the heme environment within hemoglobin variants like Hemoglobin Chico. These methods provide critical information on the electronic structure of the heme iron, its interactions with surrounding residues, and the dynamics of ligand binding.
Resonance Raman (RR) spectroscopy has been applied to this compound to probe the structural characteristics of its heme pocket. Studies utilizing this technique have revealed no significant alterations in the spectral regions sensitive to interactions between the heme iron and the proximal histidine residue nih.gov. This finding is crucial as it confirms that the observed functional differences in this compound, particularly its altered oxygen affinity, are primarily attributable to modifications on the distal side of the heme pocket, rather than changes in the proximal heme-histidine bond nih.gov. The absence of proximal-side changes highlights the subtle yet profound impact of distal-side perturbations on ligand binding mechanics.
Time-resolved absorption spectroscopy plays a vital role in unraveling the kinetics of ligand binding and dissociation in hemoglobin variants. In the case of this compound, studies employing this technique have demonstrated an appreciable decrease in the extent of nanosecond geminate rebinding of oxygen to both the variant and its isolated beta chains nih.gov. This kinetic data indicates that the structural alterations induced by the Lysβ66(E10) → Thr mutation create increased barriers that impede the rebinding of oxygen from docking sites within the heme pocket nih.gov. Interestingly, this effect is observed to a lesser degree for carbon monoxide (CO) rebinding, suggesting differential impacts on ligand access and egress pathways within the altered distal heme environment nih.gov. Such kinetic analyses are fundamental for understanding the molecular dynamics underlying this compound's reduced oxygen affinity.
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational modeling and molecular dynamics (MD) simulations have been instrumental in providing atomic-level insights into the structural basis of this compound's altered oxygen affinity. These methodologies allow researchers to visualize and analyze the dynamic interactions within the protein, offering a complementary perspective to experimental observations.
In Vitro Reconstitution and Functional Assay Systems
The ability to reconstitute hemoglobin variants in vitro is crucial for isolating and characterizing the functional properties of specific mutations. For this compound, engineered hemoglobins (B146990) (e.g., eHb K66βT) identical to the naturally occurring variant have been synthesized using site-directed mutagenic protein engineering advancedchemtech.comwikipedia.org. This process typically involves expressing the mutant beta-globin chain (e.g., in E. coli or yeast systems) and then reconstituting it with naturally derived alpha-globin chains and a heme source to form the functional tetrameric hemoglobin wikipedia.orgmassbank.eu.
Table 1: Oxygen Affinity of this compound vs. Hemoglobin A
| Hemoglobin Type | P50 (torr/mmHg) | Conditions | Reference |
| This compound | 38 torr | Whole blood, 37°C | dsmz.de |
| Hemoglobin A (Control) | 27 ± 2 torr | Whole blood, 37°C | dsmz.de |
| This compound | 39 mmHg | Patient with low resting O₂ saturation | citeab.com |
| Hemoglobin A (Normal) | 24–32 mmHg | Oxygen dissociation testing | citeab.com |
| Purified Hb Chico | 10.1 mmHg | Purified form | |
| Hb Chico in RBCs | 38 mmHg | Red blood cells under physiological conditions | |
| Hb Chico | ~twice that of Hb A | Isolated, pH 7-8 | guidetopharmacology.org |
Site-Directed Mutagenesis and Genetic Engineering for Comparative Functional Analysis
Site-directed mutagenesis and genetic engineering techniques have been pivotal in understanding the specific functional role of the Lys-66(E10)β residue in hemoglobin and in comparing this compound with other engineered or natural variants. Researchers have synthetically created human hemoglobin mutants by specifically replacing Lys-66(E10)β with other amino acids, such as Serine (Ser), Arginine (Arg), or Threonine (Thr), to systematically investigate the impact of these substitutions advancedchemtech.comwikipedia.org. The engineered hemoglobin with Lys-66(E10)β → Thr (eHb K66βT) was found to be identical to this compound, allowing for direct comparative functional analysis advancedchemtech.comwikipedia.org.
These comparative studies aim to control oxygen affinity while preserving other crucial allosteric properties, such as cooperativity and sensitivity to inositol (B14025) hexaphosphate and the Bohr effect advancedchemtech.comwikipedia.org. For example, the oxygen affinity of eHb K66βT (this compound) was found to be 2.3-fold lower than that of reconstituted Hemoglobin A (Hb A), while the allosteric properties remained well-preserved advancedchemtech.comwikipedia.org. This systematic approach using genetic engineering and site-directed mutagenesis allows researchers to pinpoint the specific residues and structural changes responsible for observed functional characteristics, contributing to the broader field of protein engineering and the design of novel oxygen carriers.
Comparative Molecular and Functional Analysis of Hemoglobin Chico with Other Variants
Comparison with Other Low Oxygen Affinity Hemoglobin Variants
Hemoglobin variants with low oxygen affinity are characterized by an increased P50 value, indicating a higher partial pressure of oxygen is required for 50% hemoglobin saturation, thereby facilitating oxygen release to tissues mdpi.commayocliniclabs.com. Hb Chico exhibits a P50 of 38 torr in whole blood at 37°C, compared to a normal range of 27 ± 2 torr nih.gov. Its oxygen binding constant (1/P50) is approximately half of the normal value, signifying reduced oxygen binding efficiency nih.gov.
When compared to other well-studied low oxygen affinity variants, Hb Chico's functional profile shows both similarities and differences in the magnitude of affinity reduction and the preservation of allosteric properties.
Table 1: Comparative Oxygen Affinity Parameters of Select Low Oxygen Affinity Hemoglobin Variants
| Hemoglobin Variant | Mutation | P50 (mmHg) | Normal P50 (mmHg) | Key Allosteric Properties | References |
| Hemoglobin A (Normal) | - | 26.6 / 27 ± 2 / 24-29 | - | Normal cooperativity, Bohr effect, 2,3-BPG sensitivity | nih.govmayocliniclabs.comjournalagent.com |
| Hemoglobin Chico | β66(E10)Lys→Thr | 38 | 27 ± 2 | Normal cooperativity, normal Bohr effect (pH 7-8), slightly reduced (pH > 8) | Current time information in Lincoln County, US.nih.govnih.gov |
| Hemoglobin Kansas | β102(G4)Asn→Thr | 66.94 | 24-29 | Reduced cooperativity (favors T-state) | journalagent.comnih.gov |
| Hemoglobin Presbyterian | β108(G10)Asn→Lys | 31.1 (whole blood) / >40 (with high Cl-) | 25-29 | Normal cooperativity, comparable Bohr effect to HbA | nih.govsld.cu |
| Hemoglobin Santa Juana | β108(G10)Asn→Ser | 31.9-40.4 | 24.9-28.1 | Stabilizes T-state | tandfonline.comresearchgate.nettandfonline.com |
| Hemoglobin Venusberg | β-chain mutation (unknown exact) | 39 | 26 ± 1 | Low oxygen affinity | oup.comresearchgate.net |
| Hemoglobin Rothschild | β37(C3)Trp→Arg | Similar to HbA | Similar to HbA | Greatly reduced cooperativity | biorxiv.orgpdbj.org |
| Hemoglobin Bassett | α94Ala | 22.0 (cell-free) | 10.5 (cell-free HbA) | Low cooperativity (n=1.4 vs 2.6 for HbA) | nih.gov |
| Hemoglobin E | β26(B8)Glu→Lys | 33 ± 1.5 (at 25°C) | 28.01 ± 2.5 (at 25°C) | Equilibrium pushed toward deoxy form | jhas-bsh.com |
| Hemoglobin S | β6(A3)Glu→Val | 40 ± 0.6 (at 25°C) | 28.01 ± 2.5 (at 25°C) | Normal oxygen affinity, but polymerizes at low oxygen tension | mdpi.comjhas-bsh.com |
Hb Chico's P50 of 38 torr signifies a substantial decrease in oxygen affinity, but it is not as extreme as that observed in Hemoglobin Kansas (P50 66.94 mmHg), which is known for its profoundly low oxygen affinity and often presents with cyanosis journalagent.com. Unlike Hb Kansas, which abrogates interactions stabilizing the R-state, leading to a favored T-state nih.gov, Hb Chico maintains essentially normal cooperativity and anion sensitivity, with only a slight reduction in the Bohr effect at higher pH values nih.govnih.gov. This suggests a more localized effect on oxygen binding rather than a broad disruption of allosteric regulation.
Other variants, such as Hemoglobin Presbyterian (β108 Asn→Lys) and Hemoglobin Santa Juana (β108 Asn→Ser), also exhibit moderately decreased oxygen affinity, with P50 values in the 31.1-40.4 mmHg range, similar to Hb Chico sld.cutandfonline.comresearchgate.nettandfonline.com. Notably, Hemoglobin Presbyterian also retains normal cooperativity and a comparable Bohr effect to HbA nih.gov. Hemoglobin Rothschild (β37 Trp→Arg), while having oxygen affinity similar to HbA, shows greatly reduced cooperativity, indicating a different functional impairment biorxiv.orgpdbj.org. Hemoglobin E (β26 Glu→Lys) and Hemoglobin S (β6 Glu→Val) also show decreased oxygen affinity, with P50 values around 33-40 mmHg at 25°C, but their primary clinical manifestations or underlying mechanisms might differ jhas-bsh.com.
Structural and Functional Similarities with Variants Affecting the E10 Position
The mutation in Hb Chico, Lys β66→Thr, is located at the E10 position within the β-globin chain Current time information in Lincoln County, US.nih.govresearchgate.net. This specific residue, Lys β66, is typically an invariant residue in normal hemoglobin, known to form an ionic bond with one of the heme propionates in the deoxygenated (T) state nih.govpreprints.org. Alterations at this site are therefore significant for hemoglobin's functional properties.
An interesting comparison can be drawn with Hemoglobin Chios, a sheep hemoglobin variant that includes a Lys β66→Arg substitution (E10) along with a Lys β144→Arg mutation researchgate.netnih.gov. Research on Hb Chios indicates that the Lys→Arg change at β66 contributes to a 1.49-fold reduction in intrinsic oxygen affinity, although this effect is partially counteracted by the β144 mutation researchgate.net. This supports the critical role of the E10 position in modulating oxygen affinity across species.
Furthermore, engineered hemoglobin mutants where Lys β66(E10) is replaced by threonine (eHb K66βT), mirroring the Hb Chico mutation, have shown P50 values 2.3-fold lower than reconstituted HbA, while preserving allosteric properties researchgate.net. This experimental evidence further validates the direct impact of the β66(E10) substitution on oxygen affinity, reinforcing the structural and functional importance of this site. The consistency between naturally occurring Hb Chico and the engineered variant highlights the direct consequence of this specific amino acid change.
Distinctive Molecular Mechanisms of Oxygen Affinity Modulation Compared to Other Hemoglobinopathies
This compound's distinctive molecular mechanism for modulating oxygen affinity lies in the specific interaction induced by the Lys β66→Thr substitution. X-ray analysis of deoxy Hb Chico reveals that the new threonine residue at β66 (E10) either donates or accepts a hydrogen bond from His β63 via a bridging water molecule nih.govresearchgate.net. This interaction introduces additional steric hindrance to ligand binding within the heme pocket, particularly in the low-affinity T-state, resulting in slower rates of ligand binding nih.govresearchgate.net. This mechanism specifically affects the β-chain heme pockets, making oxygen binding less favorable in both the T-state and R-state tetramers nih.gov. Despite this significant impact on oxygen affinity, Hb Chico notably preserves its cooperativity and anion sensitivity, which are crucial allosteric properties nih.govnih.gov.
This mechanism distinguishes Hb Chico from other hemoglobinopathies that modulate oxygen affinity through different pathways:
2,3-Bisphosphoglycerate (2,3-BPG) Binding Site Alterations: 2,3-BPG is a key allosteric effector that binds to deoxyhemoglobin, stabilizing the T-state and promoting oxygen release nih.govttuhsc.edu. Variants like Hemoglobin Rahere, Hemoglobin Helsinki, and Hemoglobin Providence, with mutations at βLys82, disrupt the 2,3-BPG binding site, leading to reduced 2,3-BPG binding and consequently a higher oxygen affinity (left-shifted curve), opposite to Hb Chico nih.govgithub.io. Similarly, fetal hemoglobin (HbF) has a lower affinity for 2,3-BPG due to serine at γ143 instead of histidine, resulting in a higher oxygen affinity compared to HbA researchgate.netttuhsc.eduwikipedia.org. Hb Chico's mechanism does not primarily involve the 2,3-BPG binding site, as its anion sensitivity remains largely normal nih.govnih.gov.
Direct T-state Stabilization (other than E10): Hemoglobin Kansas (β102 Asn→Thr) directly stabilizes the T-state by abrogating specific interactions, leading to its very low oxygen affinity journalagent.comnih.gov. While both Hb Chico and Hb Kansas involve T-state alterations, the specific residues and the nature of the molecular interaction (steric hindrance via water molecule in Hb Chico vs. disruption of specific salt bridges in Hb Kansas) are distinct. Hemoglobin Presbyterian, at β108, can stabilize the T-structure via chloride bridging nih.gov.
R-state Stabilization/Freezing: Some high-affinity variants, such as Hemoglobin Tak (an elongated β chain), are described as being "frozen" in the high-affinity R-state, leading to a loss of cooperativity and responsiveness to allosteric effectors like pH and 2,3-BPG oncohemakey.com. Hb Chico, conversely, affects the T-state's ability to bind oxygen effectively, but the transition and cooperative binding properties are largely preserved.
Future Directions in Hemoglobin Chico Research and Hemoglobinopathies
Unraveling Remaining Molecular and Conformational Determinants of Hemoglobin Chico Function
This compound is defined by a lysine-to-threonine substitution at position 66 (E10) of the beta (β) globin chain (Lysβ66→Thr). nih.govnih.govscispace.comnih.gov This seemingly minor alteration dramatically influences its oxygen-binding properties, notably leading to a decreased oxygen affinity, resulting in a P50 (partial pressure of oxygen at 50% saturation) that is approximately twice that of normal Hemoglobin A (HbA). nih.govnih.govscispace.comnih.govashpublications.org This altered affinity is reflected in a right-shifted oxygen equilibrium curve. nih.govunm.edutandfonline.comnih.gov
Despite this significant change in oxygen affinity, the variant largely retains normal cooperativity, as well as typical responses to allosteric effectors such as anions and protons (Bohr effect), although a slight reduction in the alkaline Bohr effect has been noted. nih.govscispace.comnih.govresearchgate.netnih.gov Previous studies have indicated that the functional differences stem from distal-side heme pocket alterations, leading to increased structural rigidity of the molecule and an augmented water content within the β-chain heme pocket. researchgate.netnih.gov These structural changes are believed to impede ligand binding, resulting in slower rates of oxygen and carbon monoxide binding, and a decreased extent of nanosecond geminate rebinding of oxygen. nih.govresearchgate.netnih.gov
Future research aims to delve deeper into these molecular and conformational determinants. Advanced biophysical techniques, such as high-resolution X-ray crystallography or cryo-electron microscopy, could provide even more precise structural models, particularly focusing on the dynamic interplay within the heme pocket and the broader quaternary structure during ligand binding and release. Computational modeling, including sophisticated molecular dynamics simulations, can further elucidate the precise atomic-level movements and energetic landscapes that lead to the observed functional changes, particularly how the Lysβ66→Thr substitution affects the transition between the low-affinity T-state and the high-affinity R-state. tandfonline.com Investigations could also pinpoint the specific molecular barriers that impede oxygen rebinding more thoroughly. researchgate.netnih.gov
This research could involve detailed comparisons of this compound's structural dynamics with HbA and other hemoglobin variants with altered oxygen affinities but varying allosteric properties, using techniques such as nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry.
Development of Novel Experimental Models for Studying this compound Pathophysiology
While this compound is often asymptomatic, it has been associated with mild anemia and altered oxygen delivery in some individuals. ontosight.ainih.gov A notable clinical observation includes a case of growth delay and digital clubbing in a child with this compound living at high altitude, suggesting that environmental stressors can unmask or exacerbate its clinical significance. nih.govresearchgate.net
To fully understand the long-term physiological consequences and potential compensatory mechanisms associated with this compound, the development of novel experimental models is crucial.
In vitro Systems: While cell-free systems have been used for initial characterization, advanced in vitro models incorporating cellular environments, such as induced pluripotent stem cell (iPSC)-derived erythroid cells expressing this compound, could provide insights into its impact on erythropoiesis, red blood cell stability, and interaction with other cellular components.
Animal Models: The creation of transgenic animal models, particularly mice, engineered to express this compound, would offer an invaluable platform for comprehensive pathophysiological studies. Such models could allow for:
Investigation of chronic effects on oxygen transport, tissue oxygenation, and organ function under various physiological conditions, including hypoxia (e.g., simulated high altitude). researchgate.net
Assessment of compensatory mechanisms in the hematopoietic system and other organs. nih.gov
Evaluation of the variant's impact on red blood cell lifespan and membrane integrity.
Study of its interaction with other common hemoglobinopathies or environmental factors.
This approach has been successfully employed for other hemoglobin variants, such as HbS-Antilles, providing detailed insights into their hematological and pathological effects. omjournal.org
These models would enable controlled experimentation that is not feasible in human subjects, allowing for the systematic investigation of this compound's pathophysiology.
Contribution of this compound Studies to Broader Understanding of Globin Evolution and Protein Allostery
This compound stands out as a unique natural variant because it exhibits a significant change in oxygen affinity while largely preserving the classic allosteric regulation (cooperativity, Bohr effect, anion sensitivity) characteristic of normal hemoglobin. nih.govscispace.comnih.govresearchgate.netnih.gov This makes it an invaluable system for probing the fundamental principles of protein allostery and globin evolution.
Research on this compound can contribute to a broader understanding by:
Decoupling Affinity and Allostery: By studying how the Lysβ66→Thr substitution alters oxygen affinity without dismantling the allosteric communication, researchers can gain insights into the independent and interdependent pathways that govern these two crucial aspects of hemoglobin function. This can refine existing allosteric models, such as the Monod-Wyman-Changeux (MWC) two-state model. tandfonline.comnih.gov
Evolutionary Insights: Comparative studies of this compound with other natural hemoglobin variants, including those from diverse species (e.g., crocodilian hemoglobin with unique allosteric regulation by bicarbonate), can shed light on the evolutionary plasticity of the globin fold and how diverse mechanisms for oxygen transport and regulation have evolved. nih.govuchicago.eduresearchgate.netnih.govbiorxiv.org This provides a deeper understanding of the genetic and structural innovations that have shaped the efficiency and adaptability of oxygen transport proteins across different organisms.
Potential for this compound Insights in Rational Design of Hemoglobin-Based Oxygen Carriers (Hypothetical Research, not clinical application)
This compound's characteristic decreased oxygen affinity, which facilitates increased oxygen release to tissues, presents a fascinating property from a hypothetical research perspective for the rational design of novel oxygen carriers. nih.govnih.govscispace.comnih.govashpublications.orgunm.edutandfonline.com While this compound itself is not a therapeutic HBOC, insights derived from its unique functional and structural properties could inform future design principles:
Tailored Oxygen Release: The molecular basis of this compound's right-shifted oxygen dissociation curve could be studied to identify specific amino acid substitutions or structural modifications that achieve a desired oxygen release profile. researchgate.netnih.gov This could potentially lead to the design of HBOCs that release oxygen more effectively in tissues, mimicking the advantageous oxygen unloading of this compound. nih.govresearchgate.net
Informing Genetic Engineering Approaches: The knowledge gained from this compound could be applied to genetically engineered hemoglobins (B146990), which are a class of HBOCs, to rationally introduce specific mutations that confer desirable oxygen affinity profiles for therapeutic applications. cjter.combloodtransfusion.it
This hypothetical research direction focuses solely on leveraging this compound as a model system to understand fundamental principles that could, in theory, contribute to the future rational design of HBOCs, rather than proposing this compound itself as a clinical therapeutic.
Q & A
Q: How can the PICO framework be applied to formulate a clinically relevant research question about hemoglobin Chico’s functional abnormalities?
A: Structure the question using:
- Population : Patients with confirmed this compound mutations.
- Intervention/Exposure : Specific biochemical assays (e.g., oxygen-binding kinetics).
- Comparison : Wild-type hemoglobin or other hemoglobinopathies (e.g., HbS).
- Outcome : Quantifiable metrics like oxygen affinity, stability, or polymerization rates. This approach ensures clarity and reproducibility in experimental design and literature searches .
| PICO Element | Example for this compound |
|---|---|
| Population | Pediatric cohort with Hb Chico-associated anemia |
| Intervention | Electrophoretic and spectroscopic characterization |
| Comparison | Healthy controls with HbA |
| Outcome | ΔP50 (oxygen affinity shift) |
Q. Q: What strategies are critical for conducting a systematic literature review on this compound’s molecular mechanisms?
A:
- Use Boolean operators (AND/OR) with keywords: "this compound" AND ("mutation" OR "oxygen affinity" OR "structural stability").
- Filter by study type (e.g., in vitro assays, crystallography) and apply the SPIDER framework for qualitative synthesis .
- Document search strategies (databases, date ranges) to ensure reproducibility .
Q. Q: How can the FINER criteria assess the feasibility of a this compound study?
A: Evaluate using:
- Feasibility : Availability of mutation-positive samples and specialized equipment (e.g., HPLC for hemoglobin analysis) .
- Novelty : Gap identification via prior reviews (e.g., lack of longitudinal data on clinical progression).
- Ethics : IRB approval for human samples or genetic data .
- Relevance : Link to broader hematology research (e.g., comparative studies with thalassemia) .
Advanced Research Questions
Q. Q: How can conflicting data on this compound’s mutation penetrance be resolved methodologically?
A:
Q. Q: What experimental designs are optimal for studying this compound’s redox instability in vivo?
A:
- Controlled cohort study : Compare oxidative markers (e.g., MDA levels) in Hb Chico carriers vs. controls.
- Longitudinal design : Track redox changes over time with repeated sampling .
- Multi-omics integration : Pair proteomics (hemoglobin degradation products) with transcriptomic data .
| Design Component | Application Example |
|---|---|
| Cohort | 50 Hb Chico patients vs. 50 matched controls |
| Outcome Measures | Plasma heme, free iron, LDH levels |
| Confounders | Dietary iron intake, inflammatory markers |
Q: How can translational research questions bridge this compound’s biochemical properties to clinical outcomes?
A:
- Use the PEO framework (Population, Exposure, Outcome) for observational studies:
- Population : Asymptomatic Hb Chico carriers.
- Exposure : Chronic hypoxia or oxidative stress.
- Outcome : Incidence of end-organ damage (e.g., renal dysfunction) .
- Validate findings using murine models with CRISPR-edited Hb Chico mutations .
Methodological Challenges & Solutions
Q. Q: How to address low sample availability in this compound studies?
A:
Q. Q: What statistical approaches are robust for analyzing small-scale this compound datasets?
A:
- Non-parametric tests (e.g., Mann-Whitney U) for skewed distributions.
- Bayesian hierarchical models to account for limited sample sizes .
- Bootstrap resampling to estimate confidence intervals .
Ethical & Reporting Standards
Q. Q: How to ensure ethical rigor in this compound studies involving genetic data?
A:
- Obtain informed consent for genetic testing and data sharing.
- Anonymize datasets using unique identifiers (e.g., NHS numbers) .
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
